3-溴-5-苯基-1H-1,2,4-三唑

描述

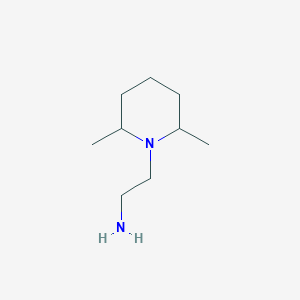

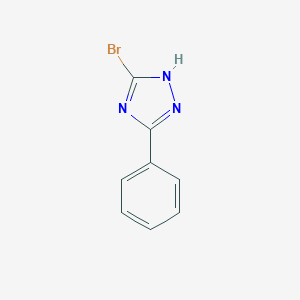

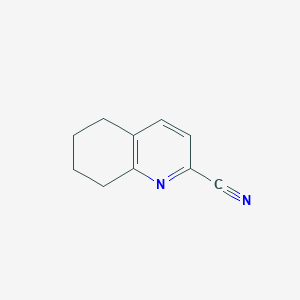

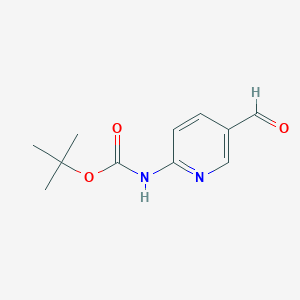

3-bromo-5-phenyl-1H-1,2,4-triazole is a chemical compound with the formula C₈H₆BrN₃ . It is an irritant .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-phenyl-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted with a bromine atom and a phenyl group .Physical And Chemical Properties Analysis

3-bromo-5-phenyl-1H-1,2,4-triazole is a powder with a melting point of 186-188°C . Its molecular weight is 224.06 .科学研究应用

1,2,4-三唑衍生物简介

1,2,4-三唑衍生物,包括化合物如3-溴-5-苯基-1H-1,2,4-三唑,在科学研究中引起了极大的兴趣,因为它们具有广泛的生物和化学性质。这些化合物已被广泛研究,以探索它们在制药、材料科学和农业中的潜在应用。

制药应用

1,2,4-三唑衍生物展示了广泛的药理活性,包括抗真菌、抗菌、抗癌、抗抽搐、抗结核、抗病毒、抗寄生虫、镇痛和抗炎作用。它们的结构多样性使其具有显著的生物活性,在药物发现和开发中具有重要的支架作用(Aggarwal & Sumran, 2020)。此外,含三唑的化合物被探索其抗癌性能,有几种衍生物正在进行临床试验或用于癌症治疗,突显了它们作为新型抗增殖药物的潜力,具有改善的安全性(Slavova et al., 2020)。

材料科学应用

在材料科学中,1,2,4-三唑衍生物被用于开发质子导体燃料电池膜的独特性能。这些化合物改善了电解质膜的基本特性,增加了其热稳定性、电化学稳定性,并在无水条件下在高温下提供高离子导电性(Prozorova & Pozdnyakov, 2023)。

农业应用

1,2,4-三唑衍生物在农业中也发挥着重要作用,作为合成植物保护产品的基础。这些物质被用于大规模生产各种杀虫剂、杀菌剂、植物生长调节剂和抑制剂,展示了它们在提高农业生产力方面的多功能性和重要性(Nazarov et al., 2021)。

环境和绿色化学

最近的进展还专注于三唑的环保合成方法,采用微波辐射和易回收的催化剂。这些方法具有反应时间短、易于操作和高产率等优点,有助于新药物和材料的可持续发展(de Souza et al., 2019)。

安全和危害

属性

IUPAC Name |

5-bromo-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQJGSXGBGMSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480921 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-phenyl-1H-1,2,4-triazole | |

CAS RN |

15777-59-0 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)